Cas no 37964-17-3 (Ethyl 1H-pyrrole-3-carboxylate)

Ethyl 1H-pyrrole-3-carboxylate is a versatile heterocyclic ester widely used as a key intermediate in organic synthesis and pharmaceutical applications. Its pyrrole core structure makes it valuable for constructing complex molecules, particularly in the development of agrochemicals, dyes, and active pharmaceutical ingredients (APIs). The ethyl ester group enhances solubility and reactivity, facilitating further functionalization. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic workflows. Its compatibility with a range of coupling and condensation reactions makes it a preferred choice for researchers working on nitrogen-containing heterocycles. Proper handling under inert atmospheres is recommended to preserve its integrity.
Ethyl 1H-pyrrole-3-carboxylate structure
37964-17-3 structure
商品名:Ethyl 1H-pyrrole-3-carboxylate
CAS番号:37964-17-3
MF:C7H9NO2
メガワット:139.15186
MDL:MFCD10000696
CID:1027669
PubChem ID:13070719

Ethyl 1H-pyrrole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 1H-pyrrole-3-carboxylate
    • 1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER
    • 1H-Pyrrol-3-carbonsaeure-ethylester
    • 3-ethoxycarbonylpyrrole
    • AGN-PC-00KQTS
    • AK-41135
    • ANW-72378
    • CTK8C4573
    • ethyl 3-pyrrolecarboxylate
    • ethylpyrrole-3-carboxylate
    • pyrrole-3-carboxylic acid ethyl ester
    • SureCN671053
    • 3-Carbethoxypyrrole
    • Ethyl pyrrole-3-carboxylate
    • 37964-17-3
    • DB-016148
    • DTXSID30517297
    • EN300-109405
    • AKOS006305690
    • ICJYWDHNTMJKFP-UHFFFAOYSA-N
    • SB62068
    • SY108781
    • AM803817
    • SCHEMBL671053
    • ethyl1H-pyrrole-3-carboxylate
    • DS-13803
    • CS-0037715
    • MFCD10000696
    • MDL: MFCD10000696
    • インチ: InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-4-8-5-6/h3-5,8H,2H2,1H3
    • InChIKey: ICJYWDHNTMJKFP-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=CNC=C1

計算された属性

  • せいみつぶんしりょう: 139.06337
  • どういたいしつりょう: 139.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 密度みつど: 1.139±0.06 g/cm3 (20 ºC 760 Torr)
  • ゆうかいてん: 118 ºC
  • ふってん: 291.8±13.0 ºC (760 Torr)
  • フラッシュポイント: 130.3±19.8 ºC
  • ようかいど: 微溶性(3.9 g/l)(25ºC)
  • PSA: 42.09

Ethyl 1H-pyrrole-3-carboxylate セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H317
  • 警告文: P280
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

Ethyl 1H-pyrrole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB437166-1g
Ethyl 1H-pyrrole-3-carboxylate, 98%; .
37964-17-3 98%
1g
€189.20 2025-02-15
Enamine
EN300-109405-1.0g
ethyl 1H-pyrrole-3-carboxylate
37964-17-3 95%
1.0g
$739.0 2023-02-18
Enamine
EN300-109405-5.0g
ethyl 1H-pyrrole-3-carboxylate
37964-17-3 95%
5.0g
$1939.0 2023-02-18
Chemenu
CM131929-5g
ethyl 1H-pyrrole-3-carboxylate
37964-17-3 98%
5g
$*** 2023-05-30
TRC
E939403-50mg
Ethyl 1H-Pyrrole-3-carboxylate
37964-17-3
50mg
$ 135.00 2022-06-05
Chemenu
CM131929-5g
ethyl 1H-pyrrole-3-carboxylate
37964-17-3 98%
5g
$926 2021-08-05
TRC
E939403-100mg
Ethyl 1H-Pyrrole-3-carboxylate
37964-17-3
100mg
$ 185.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD170925-250mg
Ethyl 1H-pyrrole-3-carboxylate
37964-17-3 98%
250mg
¥84.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBV0099-5G
ethyl 1H-pyrrole-3-carboxylate
37964-17-3 97%
5g
¥ 1,584.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QG211-200mg
Ethyl 1H-pyrrole-3-carboxylate
37964-17-3 98%
200mg
676.0CNY 2021-07-12

Ethyl 1H-pyrrole-3-carboxylate 関連文献

Ethyl 1H-pyrrole-3-carboxylateに関する追加情報

Ethyl 1H-pyrrole-3-carboxylate (CAS No. 37964-17-3): A Comprehensive Overview

Ethyl 1H-pyrrole-3-carboxylate (CAS No. 37964-17-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as ethyl pyrrole-3-carboxylate, is a derivative of pyrrole, a five-membered heterocyclic aromatic compound with a wide range of applications in synthetic chemistry and drug development.

The structure of ethyl 1H-pyrrole-3-carboxylate consists of a pyrrole ring with a carboxylic acid ester group attached to the third carbon atom. The ester group, specifically the ethyl group, imparts unique chemical properties and reactivity to the molecule. This structure makes it an attractive starting material for various synthetic transformations and derivatizations.

In recent years, ethyl 1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in the synthesis of bioactive molecules and pharmaceuticals. One notable area of research is its use as an intermediate in the synthesis of pyrrole-based drugs. Pyrroles are known for their ability to form stable complexes with metal ions, which can be exploited in the design of metalloenzymes and metal-based therapeutics.

Recent studies have also highlighted the pharmacological properties of compounds derived from ethyl 1H-pyrrole-3-carboxylate. For instance, a study published in the *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. These findings suggest that ethyl 1H-pyrrole-3-carboxylate could serve as a valuable scaffold for the development of new therapeutic agents.

Another area of interest is the use of ethyl 1H-pyrrole-3-carboxylate in the synthesis of fluorescent probes. Pyrroles are known for their strong fluorescence properties, which make them useful in various biological assays and imaging techniques. Researchers have developed several fluorescent probes based on ethyl 1H-pyrrole-3-carboxylate, which have been used to study cellular processes such as protein-protein interactions and ion transport.

The synthetic versatility of ethyl 1H-pyrrole-3-carboxylate has also been leveraged in the development of new materials. For example, it has been used as a building block in the synthesis of conjugated polymers with applications in organic electronics and photovoltaic devices. These polymers exhibit excellent electronic and optical properties, making them promising candidates for next-generation electronic materials.

In addition to its synthetic applications, ethyl 1H-pyrrole-3-carboxylate has been investigated for its role in natural product synthesis. Pyrroles are common structural motifs found in many natural products with diverse biological activities. By using ethyl 1H-pyrrole-3-carboxylate as a starting material, chemists can efficiently synthesize complex natural products that are difficult to obtain through traditional methods.

The safety and environmental impact of ethyl 1H-pyrrole-3-carboxylate are also important considerations. While it is generally considered safe for laboratory use, proper handling and storage practices should be followed to ensure safety. Additionally, efforts are being made to develop more sustainable and environmentally friendly synthetic routes for the production of this compound.

In conclusion, ethyl 1H-pyrrole-3-carboxylate (CAS No. 37964-17-3) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working on new materials, bioactive molecules, and therapeutic agents. As research continues to advance, it is likely that new and exciting applications for this compound will be discovered.

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